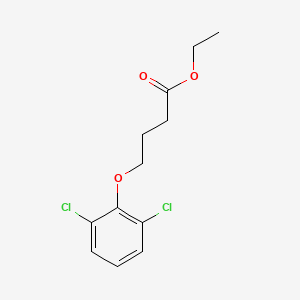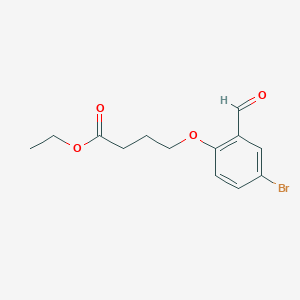![molecular formula C22H39ClN2S B13425059 [5-Chloro-2-(hexadecylthio)phenyl]-hydrazine](/img/structure/B13425059.png)
[5-Chloro-2-(hexadecylthio)phenyl]-hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[5-Chloro-2-(hexadecylthio)phenyl]-hydrazine: is an organic compound characterized by the presence of a chloro group, a hexadecylthio group, and a hydrazine moiety attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [5-Chloro-2-(hexadecylthio)phenyl]-hydrazine typically involves the nucleophilic aromatic substitution reactionThe final step involves the addition of a hydrazine moiety to the phenyl ring under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and thiolation processes, followed by hydrazine addition. These processes are optimized for high yield and purity, often involving the use of catalysts and specific reaction conditions to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: [5-Chloro-2-(hexadecylthio)phenyl]-hydrazine can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced to form different reduced species, depending on the reducing agents and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydroxide and sulfuric acid are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or hydrazines .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, [5-Chloro-2-(hexadecylthio)phenyl]-hydrazine is used as a reagent in various organic synthesis reactions. Its unique structure allows for the formation of complex molecules through substitution and addition reactions.
Biology: In biological research, this compound is studied for its potential as an antimicrobial agent. Its ability to interact with biological membranes and proteins makes it a candidate for developing new antibiotics .
Medicine: In medicine, this compound is explored for its potential therapeutic applications, including its use as an anticancer agent. Its ability to induce apoptosis in cancer cells is of particular interest .
Industry: Industrially, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials .
Mecanismo De Acción
The mechanism of action of [5-Chloro-2-(hexadecylthio)phenyl]-hydrazine involves its interaction with cellular components, such as membranes and proteins. The compound can disrupt membrane integrity, leading to cell lysis. Additionally, it can interact with specific enzymes and proteins, inhibiting their function and leading to cell death. The molecular targets and pathways involved include membrane proteins and enzymes critical for cell survival .
Comparación Con Compuestos Similares
- [5-Chloro-2-(dodecylthio)phenyl]-hydrazine
- [5-Chloro-2-(octadecylthio)phenyl]-hydrazine
- [5-Chloro-2-(tetradecylthio)phenyl]-hydrazine
Comparison: Compared to similar compounds, [5-Chloro-2-(hexadecylthio)phenyl]-hydrazine is unique due to its specific chain length of the hexadecylthio group. This chain length influences its solubility, reactivity, and biological activity. For instance, the hexadecylthio group provides optimal hydrophobic interactions, enhancing its ability to interact with biological membranes and proteins .
Propiedades
Fórmula molecular |
C22H39ClN2S |
|---|---|
Peso molecular |
399.1 g/mol |
Nombre IUPAC |
(5-chloro-2-hexadecylsulfanylphenyl)hydrazine |
InChI |
InChI=1S/C22H39ClN2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-26-22-17-16-20(23)19-21(22)25-24/h16-17,19,25H,2-15,18,24H2,1H3 |
Clave InChI |
QMPJOPDJJBTIOM-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCSC1=C(C=C(C=C1)Cl)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


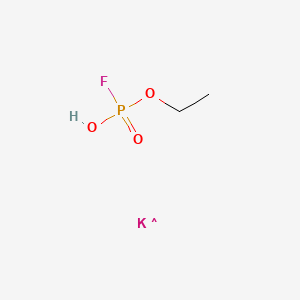
![[(1R)-1-acetyloxyethyl] 2-(3-fluoro-4-phenylphenyl)propanoate](/img/structure/B13424989.png)
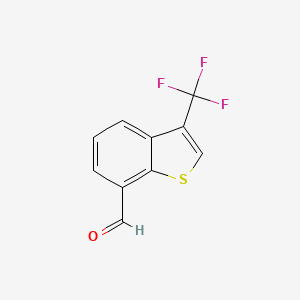
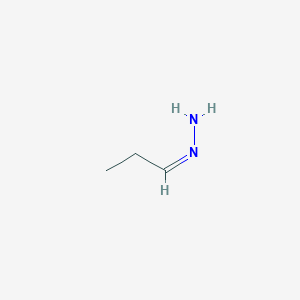
![7-Bromo-2-[bromo(difluoro)methyl]-1,3-benzoxazole](/img/structure/B13425005.png)
![4-ethoxy-N,N-bis(2-hydroxyethyl)-3-(1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonamide](/img/structure/B13425009.png)



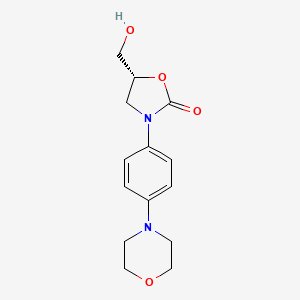
![Carbonohydrazonic dihydrazide, tris[(4-chlorophenyl)methylene]-](/img/structure/B13425037.png)
